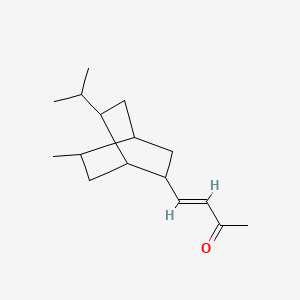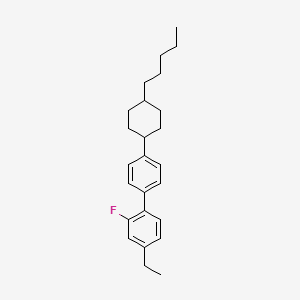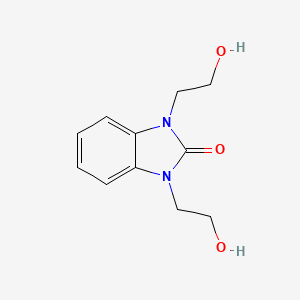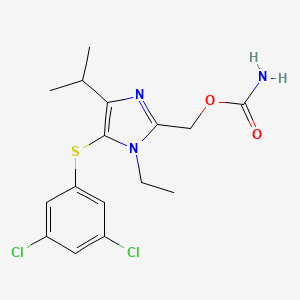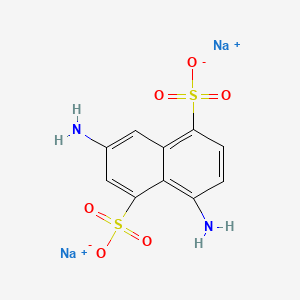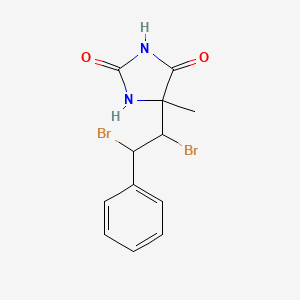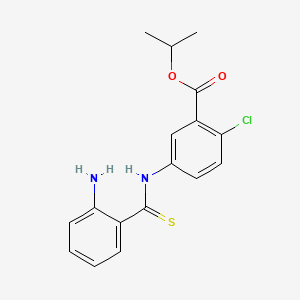
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a carbonyl group, and a trimethylanilinium moiety. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of dimethylamine with a suitable carbonyl compound to form the dimethylamino carbonyl intermediate. This intermediate is then reacted with N,N,N-trimethylaniline under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to isolate the final product. The use of advanced process control systems ensures the consistency and quality of the compound produced.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its action depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(((Dimethylamino)carbonyl)amino)-N,N,N-trimethylanilinium methylsulphate include:
Dimethylaminoquinolines: These compounds share the dimethylamino group and have similar reactivity.
Trimethylanilinium derivatives: Compounds with the trimethylanilinium moiety exhibit comparable chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct reactivity and versatility. This makes it a valuable compound for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
93777-82-3 |
|---|---|
Molekularformel |
C13H23N3O5S |
Molekulargewicht |
333.41 g/mol |
IUPAC-Name |
[4-(dimethylcarbamoylamino)phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C12H19N3O.CH4O4S/c1-14(2)12(16)13-10-6-8-11(9-7-10)15(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
RXGFGENDRAXFPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)[N+](C)(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




